{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid
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Overview
Description
{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid is a compound with the molecular formula C9H10N2O5 and a molecular weight of 226.19 g/mol . This compound is primarily used in proteomics research applications . It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, making it a part of the furan family of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid typically involves the reaction of 2-aminoacetic acid with furan-2-carbonyl chloride under appropriate reaction conditions . The process can be summarized as follows:
Starting Materials: 2-aminoacetic acid and furan-2-carbonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of {2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, including binding to enzymes and receptors, thereby modulating their activity . The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid: A related compound used in the production of bio-based polymers.
Furfural: A precursor for various furan derivatives used in chemical synthesis.
5-Hydroxymethylfurfural (HMF): Another furan derivative with applications in bio-based materials.
Uniqueness
{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid is unique due to its dual functional groups (furan ring and amino acid moiety), which provide it with distinct chemical and biological properties. This makes it a valuable compound for diverse research applications, particularly in proteomics and drug development .
Properties
IUPAC Name |
2-[[2-(furan-2-carbonylamino)acetyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c12-7(10-5-8(13)14)4-11-9(15)6-2-1-3-16-6/h1-3H,4-5H2,(H,10,12)(H,11,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDHYMZKWNAQLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364571 |
Source
|
Record name | {[(2-furoylamino)acetyl]amino}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313260-20-7 |
Source
|
Record name | {[(2-furoylamino)acetyl]amino}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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